5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-pyridin-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-6(9(11)15)5-13-14(8)7-3-1-2-4-12-7/h1-5H,10H2,(H2,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFNFPICSGDCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232119 | |
| Record name | 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792953-15-2 | |
| Record name | 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=792953-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Exploration of Biological Activities and Molecular Targets of 5 Aminopyrazole 4 Carboxamides
Enzyme Kinase Inhibition Research
Derivatives of the 5-aminopyrazole-4-carboxamide core have been systematically investigated as inhibitors of a diverse array of enzyme kinases. Their structural features allow for modification at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties against specific kinase targets.
Calcium-Dependent Protein Kinase 1 (CDPK1) Inhibition in Parasitic Models
Calcium-Dependent Protein Kinase 1 (CDPK1) is a critical enzyme for the motility, invasion, and reproduction of apicomplexan parasites, such as Toxoplasma gondii and Cryptosporidium parvum. As this kinase family lacks direct homologues in humans, it represents an attractive target for developing selective anti-parasitic agents. The 5-aminopyrazole-4-carboxamide scaffold has been successfully utilized to create potent "bumped kinase inhibitors" (BKIs) that selectively target a unique small glycine (B1666218) gatekeeper residue in the ATP-binding site of parasitic CDPK1.
Research has led to the discovery of compounds with low nanomolar inhibitory potencies against both T. gondii CDPK1 (TgCDPK1) and C. parvum CDPK1 (CpCDPK1). nih.govnih.gov For instance, structure-activity relationship (SAR) studies identified compounds that not only showed potent enzymatic inhibition but also exhibited submicromolar activity in T. gondii cell proliferation assays while being non-toxic to mammalian cells. nih.govnih.gov One such compound, 35 , demonstrated an IC₅₀ of 89 nM against T. gondii tachyzoites and was significantly more effective than earlier lead compounds in a mouse model of toxoplasmosis. nih.gov In studies against Cryptosporidium, a series of 5-aminopyrazole-4-carboxamide inhibitors showed potent, low-nanomolar inhibition of CpCDPK1. nih.govmdpi.com Although a direct correlation between enzyme inhibition and in vitro parasite growth inhibition was not always clear, lead compounds from this class significantly reduced the parasite burden in neonatal mouse models of cryptosporidiosis. nih.govacs.org
| Compound | Target | Inhibitory Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Compound 35 | T. gondii (cellular) | 89 nM (EC₅₀) | nih.gov |
| AC-BKI Group 1 Compounds | C. parvum (cellular) | 0.41 - 1.0 µM (EC₅₀) | nih.gov |
| AC-BKI Group 4 Compounds | C. parvum (cellular) | 0.41 - 0.58 µM (EC₅₀) | nih.gov |
Bruton Tyrosine Kinase (BTK) Inhibition
Bruton Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The 5-aminopyrazole-4-carboxamide scaffold has been explored as a kinase hinge-binding motif for the development of potent BTK inhibitors. researchgate.net This scaffold was envisioned as a replacement for the 4-aminopyrazolopyrimidine core found in other BTK inhibitors. researchgate.net
Researchers have successfully designed both irreversible and reversible covalent inhibitors based on this scaffold. These inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. A key challenge in developing BTK inhibitors is achieving selectivity over other kinases with a similar cysteine, such as the Epidermal Growth Factor Receptor (EGFR), to avoid off-target effects. By modifying the covalent reactive group, scientists have been able to tune the inhibitor's properties. For example, cyanamide-based reversible-covalent inhibitors derived from the aminopyrazole carboxamide scaffold demonstrated a high degree of BTK potency combined with excellent selectivity against EGFR. researchgate.net
| Compound Class | Inhibition Type | Target | Key Finding | Reference |
|---|---|---|---|---|
| Cyanamide-based aminopyrazole carboxamides | Reversible-covalent | BTK | High potency and selectivity over EGFR | researchgate.net |
| Acrylamide-based aminopyrazole carboxamides | Irreversible-covalent | BTK | Potent inhibition, used as a reference for tuning reactivity | researchgate.net |
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a serine/threonine kinase that is a central mediator of signaling pathways for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). researchgate.net As a key component of the innate immune system, overactivation of IRAK4 is linked to various inflammatory and autoimmune diseases, as well as certain cancers. researchgate.net Consequently, IRAK4 has become a significant target for therapeutic intervention.
While the broader pyrazole (B372694) class of molecules has been extensively investigated for IRAK4 inhibition, the specific 5-aminopyrazole-4-carboxamide scaffold is not prominently featured in the available scientific literature as a primary template for IRAK4 inhibitors. Research on small molecule IRAK4 inhibitors has largely focused on other heterocyclic cores, such as pyrazolopyrimidines and N-(1H-pyrazol-4-yl)carboxamides with different bicyclic systems. These efforts have aimed to block the kinase activity of IRAK4 and, more recently, to develop degraders that eliminate the protein entirely.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a common feature of cancer, making them attractive targets for oncology drug discovery. The aminopyrazole scaffold has been identified as a promising core for the development of inhibitors targeting various CDKs.
Specifically, 3-aminopyrazole (B16455) derivatives have been optimized to create potent inhibitors of CDK2/cyclin A. Through a process of lead optimization to improve physicochemical properties like solubility, compounds such as PHA-533533 were developed. This compound inhibited CDK2/cyclin A with a Kᵢ of 31 nM and demonstrated submicromolar IC₅₀ values against various tumor cell lines. More recently, the aminopyrazole scaffold has been used as a warhead in the development of Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to selectively induce the degradation of a target protein. An aminopyrazole-based PROTAC was shown to selectively degrade CDK9 with a DC₅₀ of 158 nM, demonstrating the utility of this scaffold in developing novel therapeutic modalities beyond simple inhibition.
| Compound | Type | Target | Activity | Reference |
|---|---|---|---|---|
| PHA-533533 | Inhibitor | CDK2/cyclin A | 31 nM (Kᵢ) | |
| PROTAC 2 | Degrader | CDK9 | 158 nM (DC₅₀) | |
| Compound XIII | Inhibitor | CDK9 | 0.16 µM (IC₅₀) |
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
p38α Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the cellular response to inflammatory cytokines and environmental stress. It plays a crucial role in the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNFα), making it a prime target for treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.
The 5-amino-pyrazole scaffold has been successfully employed to generate potent and selective inhibitors of p38α. Structure-activity relationship studies have led to the identification of compounds with excellent potency at both the enzymatic and cellular levels. For example, compound 2j emerged from these studies as a potent and selective p38α inhibitor that was highly effective at blocking TNFα production in cellular assays and in an acute mouse model. X-ray crystallography of a related analog, 2f , bound to p38α provided structural insights into the binding mode and guided further optimization efforts.
| Compound | Target | Activity | Finding | Reference |
|---|---|---|---|---|
| Compound 2j | p38α | Potent inhibition | Excellent cellular potency and in vivo efficacy in inhibiting TNFα production. | researchgate.net |
| Compound 2f | p38α | - | X-ray co-crystal structure obtained, confirming binding mode. | researchgate.net |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is centrally involved in cell proliferation, differentiation, and migration. Aberrant activation of FGFR signaling, through mutations, fusions, or amplification, is a known driver of various cancers. This has led to the development of several FGFR inhibitors for clinical use. A major challenge, however, is the emergence of drug resistance, often through "gatekeeper" mutations in the kinase domain.
To address this, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as novel pan-FGFR covalent inhibitors capable of targeting both wild-type and gatekeeper mutant forms of the receptors. The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, as well as the FGFR2 V564F gatekeeper mutant. This compound also strongly suppressed the proliferation of lung and gastric cancer cell lines with low nanomolar IC₅₀ values. An X-ray co-crystal structure confirmed that compound 10h binds irreversibly to FGFR1, providing a structural basis for its potent activity and offering a promising avenue for overcoming clinical resistance.
| Target | Activity (IC₅₀) | Reference |
|---|---|---|
| FGFR1 | 46 nM | |
| FGFR2 | 41 nM | |
| FGFR3 | 99 nM | |
| FGFR2 V564F Mutant | 62 nM | |
| NCI-H520 Lung Cancer Cells | 19 nM | |
| SNU-16 Gastric Cancer Cells | 59 nM | |
| KATO III Gastric Cancer Cells | 73 nM |
Antimicrobial and Antiparasitic Efficacy Studies (in vitro and in vivo animal models)
The 5-aminopyrazole-4-carboxamide scaffold is a foundational structure for a range of compounds investigated for their therapeutic potential against various pathogens. Research has demonstrated significant efficacy in antiparasitic, antifungal, and antiviral applications, often through the targeted inhibition of essential pathogen-specific enzymes.
Compounds based on the 5-aminopyrazole-4-carboxamide structure have been identified as potent inhibitors of Cryptosporidium parvum, a protozoan parasite that causes the diarrheal disease cryptosporidiosis. nih.govnih.gov The primary molecular target for these compounds is C. parvum calcium-dependent protein kinase 1 (CpCDPK1), an enzyme crucial for the parasite's growth and invasion of host cells. nih.govasm.org A series of 5-aminopyrazole-4-carboxamide-based bumped kinase inhibitors (AC-BKIs) have demonstrated potent, low-nanomolar inhibition of CpCDPK1 and have effectively prevented the growth of C. parvum in vitro. nih.govnih.gov
Subsequent in vivo studies using a neonatal mouse model of cryptosporidiosis confirmed the therapeutic potential of these compounds. nih.govasm.org Several lead AC-BKI compounds produced a significant reduction in parasite burden when administered. nih.govnih.gov For instance, five of seven tested AC-BKI compounds resulted in a greater than 30% reduction in infection compared to untreated controls. nih.govasm.org The efficacy of these compounds underscores the promise of targeting CpCDPK1 with this chemical scaffold for developing new treatments for cryptosporidiosis, a disease for which the current FDA-approved drug, nitazoxanide, has limited effectiveness in vulnerable populations. nih.gov
Table 1: In Vivo Efficacy of 5-Aminopyrazole-4-carboxamide Bumped Kinase Inhibitors (AC-BKIs) against C. parvum in a Neonatal Mouse Model
| Compound | In Vitro EC₅₀ (µM) | % Reduction of Infection |
|---|---|---|
| AC-BKI 2 | 0.41 | >30% |
| AC-BKI 4 | 0.41 | >30% |
| AC-BKI 12 | 0.72 | >30% |
| AC-BKI 14 | 0.72 | >30% |
| AC-BKI 16 | 1.0 | >30% |
| AC-BKI 7 (Negative Control) | 3.35 | 8% |
| Paromomycin (Positive Control) | N/A | 18% |
Data sourced from Antimicrobial Agents and Chemotherapy. nih.govasm.org
Research into treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi, has explored related pyrazole and triazole carboxamide structures. mdpi.comnih.gov While the current drugs, benznidazole (B1666585) and nifurtimox, have significant side effects and limited efficacy in the chronic phase, novel heterocyclic compounds are being investigated as alternatives. nih.gov
One area of research involves the optimization of a 5-amino-pyrazole-imidazoline scaffold, which led to the development of pyrazole-thiazoline derivatives with activity against T. cruzi. mdpi.comnih.gov Another highly novel series is based on a 5-amino-1,2,3-triazole-4-carboxamide (ATC) core. A hit compound from this series demonstrated submicromolar activity in phenotypic high-content screening against intracellular T. cruzi. nih.gov Furthermore, 3-nitrotriazole-based compounds have been developed as bifunctional agents that are not only substrates for the parasite's type I nitroreductase (NTR) but also act as reversible inhibitors of T. cruzi CYP51, an enzyme critical for the parasite's membrane integrity. researchgate.net These studies highlight the versatility of pyrazole and triazole carboxamide scaffolds in designing new therapeutic agents against Chagas' disease. nih.govresearchgate.net
Table 2: Activity of Representative Pyrazole and Triazole Derivatives against Trypanosoma cruzi
| Compound Class | Representative Compound | Activity Measurement | Value |
|---|---|---|---|
| 5-Amino-1,2,3-triazole-4-carboxamide (ATC) | Compound 3 | pEC₅₀ | > 6 |
| 3-Nitro-1H-1,2,4-triazole Amide | N/A | IC₅₀ (amastigotes) | Lower than Benznidazole |
| 5-Amino pyrazole-imidazoline derivative | 3,4-diCl derivative | pIC₅₀ | 4.86 |
Data sourced from Journal of Medicinal Chemistry, Molecules, and other research articles. nih.govnih.govresearchgate.net
Pyrazole carboxamide derivatives are a prominent class of fungicides, with many commercial products functioning as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.govnih.gov SDH is a critical enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration. nih.govnih.gov
Numerous studies have focused on designing and synthesizing novel pyrazole-4-carboxamide derivatives to discover new antifungal agents. nih.govacs.org These efforts have yielded compounds with potent, broad-spectrum activity against various plant pathogenic fungi, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. nih.govnih.govnih.gov For example, certain pyrazole-4-carboxamides containing an ether group demonstrated outstanding in vitro activity against R. solani, with EC₅₀ values significantly superior to the commercial fungicides boscalid (B143098) and fluxapyroxad. researchgate.net Similarly, novel pyrazole-thiazole carboxamides showed excellent activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum, outperforming the commercial fungicide thifluzamide. nih.gov Molecular docking studies confirm that these molecules fit into the binding pocket of the SDH enzyme, validating their mechanism of action. acs.orgresearchgate.net
Table 3: Antifungal Efficacy of Novel Pyrazole Carboxamide Derivatives (SDHIs)
| Compound Class | Pathogen | Measurement | Value (mg/L or µg/mL) | Commercial Control | Control Value (mg/L or µg/mL) |
|---|---|---|---|---|---|
| Pyrazole-4-acetohydrazide (6w) | Rhizoctonia solani | EC₅₀ | 0.27 | Boscalid | 0.94 |
| Pyrazole-thiazole carboxamide (9cd) | Sclerotinia sclerotiorum | EC₅₀ | 0.8 | Thifluzamide | 4.9 |
| Pyrazole carboxamide thiazole (B1198619) (6i) | Valsa mali | EC₅₀ | 1.77 | Boscalid | 9.19 |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC₅₀ | 0.37 | Carbendazol | 1.00 |
Data sourced from Journal of Agricultural and Food Chemistry and Molecules. nih.govnih.govacs.orgmdpi.comnih.gov
Derivatives of pyrazole carboxamide have also been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). nih.govnih.gov TMV can cause significant economic losses in agriculture, and effective antiviral agents are needed. nih.gov
Research has shown that novel pyrazole amide derivatives can exhibit potent anti-TMV activity. nih.gov In one study, a series of compounds demonstrated curative activity rates ranging from 22.6% to 86.5%, with the most active compound showing slightly higher activity than the commercial virucide ningnanmycin. nih.gov Another study on 1-tert-butyl-5-amino-4-pyrazole derivatives found several compounds with EC₅₀ values for protective activity against TMV that were superior to ningnanmycin. nih.gov The mechanism of action for some of these compounds may involve interfering with the formation of the virus's coat protein, thereby disrupting viral assembly. mdpi.com These findings indicate that the pyrazole carboxamide scaffold is a promising starting point for the development of new anti-plant virus agents. nih.govnih.gov
Table 4: Antiviral Activity of Pyrazole Derivatives against Tobacco Mosaic Virus (TMV)
| Compound Class | Activity Metric | Value | Commercial Control (Ningnanmycin) |
|---|---|---|---|
| Pyrazole amide derivative (3p) | Curative Rate | 86.5% | ~85% |
| 1-tert-butyl-5-amino-4-pyrazole (5k) | Protective Activity (EC₅₀) | 159.7 mg/L | 271.3 mg/L |
| 1-tert-butyl-5-amino-4-pyrazole (5j) | Protective Activity (EC₅₀) | 163.2 mg/L | 271.3 mg/L |
Data sourced from Molecules and Pesticide Biochemistry and Physiology. nih.govnih.gov
Antineoplastic and Antiproliferative Research
The structural framework of aminopyrazole carboxamides has been explored for its potential in developing anticancer agents. The research in this area often focuses on the inhibition of specific enzymes that are overactive in cancer cells, leading to uncontrolled proliferation.
Adenosine (B11128) deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism that converts adenosine to inosine. nih.gov The activity of ADA regulates the concentration of adenosine, a signaling molecule with roles in inflammation and cellular proliferation. Altered ADA activity has been linked to various pathologies, and its inhibition is considered a potential therapeutic strategy. nih.gov
While direct studies linking 5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide to ADA inhibition are not prominent, the broader class of heterocyclic carboxamides has been investigated for this activity. For instance, 1-((1R,2S)-2-hydroxy-1-(2-(1-naphthyl)ethyl)propyl)-1H-imidazole-4-carboxamide (FR234938), a compound with a related imidazole-4-carboxamide core, proved to be a potent and competitive ADA inhibitor with a Ki value of 3.6 nM and demonstrated anti-inflammatory efficacy. nih.gov The modulation of adenosine levels through ADA inhibition can impact signaling pathways involved in cell growth and apoptosis, making it a relevant target in antineoplastic research for this class of compounds.
Growth Inhibition in Cancer Cell Lines (e.g., Breast, Lung, CNS, Colon)
Derivatives of 5-aminopyrazole-4-carboxamide have demonstrated significant growth-inhibitory effects across a wide spectrum of human cancer cell lines. Research has highlighted the potential of these compounds as antiproliferative agents, with notable activity observed against cancers of the breast, lung, central nervous system (CNS), and colon, among others.
One study reported that a 5-aminopyrazole derivative, specifically 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile, showed potent cytotoxic activity, inhibiting cell proliferation by over 90% in several cell lines. nih.gov These included NCI-H23 (non-small cell lung cancer), HCT-15 (colon cancer), and SF-295 (CNS cancer). nih.gov
Furthermore, another series of 5-aminopyrazole derivatives emerged as promising antiproliferative agents capable of suppressing the growth of specific cancer cell lines. frontiersin.org For instance, certain analogues showed selective growth blockage of the renal cancer cell line CAKI-1. frontiersin.org Compounds with a 3-unsubstituted pyrazole scaffold were identified as key for this antiproliferative activity. frontiersin.org In another study, a specific derivative of 5-amino-1H-pyrazole-4-carboxamide strongly suppressed the proliferation of NCI-H520 lung cancer cells with an IC₅₀ value of 19 nM. researchgate.net
The table below summarizes the growth inhibition data for selected 5-aminopyrazole derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | Cancer Type | Growth Inhibition (%) | IC₅₀ (nM) |
| 5-aminopyrazole-4-carbonitrile derivative | NCI-H23 | Non-Small Cell Lung | >90% | - |
| 5-aminopyrazole-4-carbonitrile derivative | HCT-15 | Colon | >90% | - |
| 5-aminopyrazole-4-carbonitrile derivative | SF-295 | CNS | >90% | - |
| 5-aminopyrazole derivative (1e) | CAKI-1 | Renal | - | - |
| 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | NCI-H520 | Lung | - | 19 |
| 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | SNU-16 | Gastric | - | 59 |
| 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | KATO III | Gastric | - | 73 |
Mechanistic Pathways in Antiproliferative Action (e.g., COX-2 modulation, cell cycle arrest)
The antiproliferative effects of 5-aminopyrazole-4-carboxamide derivatives are underpinned by various mechanistic pathways, including the modulation of key enzymes and interference with the cell cycle.
One of the proposed mechanisms involves the inhibition of cyclooxygenase-2 (COX-2). nih.gov COX-2 inhibitors are known to possess antiproliferative activity against a range of cancer cells, and docking simulations have been conducted to investigate the interaction of 5-aminopyrazole derivatives with this enzyme, suggesting it as a potential target. nih.gov
Another significant pathway is the induction of cell-cycle arrest. Certain microtubule-stabilizing agents can arrest the cell cycle during mitosis, which ultimately leads to programmed cell death, or apoptosis. nih.gov Pyrrolyldihydropyrazino[1,2-a]indoletrione, a related heterocyclic compound, has been shown to exert its cytotoxic effects by targeting microtubules, promoting their polymerization, and arresting the cell cycle in the G2/M phase. nih.gov This leads to the suppression of cancer cell proliferation and growth. nih.gov The ability of pyrazole-containing structures to interfere with cell cycle progression highlights a critical mechanism for their anticancer activity.
Other Noteworthy Biological Activities
Beyond their anticancer properties, derivatives of 5-aminopyrazole-4-carboxamide exhibit other significant biological activities that warrant attention. These include the inhibition of alpha-glucosidase and the possession of antioxidant properties, indicating a broad therapeutic potential.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established strategy for managing type 2 diabetes. semanticscholar.org Recent studies have revealed that pyrazole-based heterocyclic compounds are a promising scaffold for developing potent alpha-glucosidase inhibitors. semanticscholar.org
A series of sulfonamide-based acyl pyrazoles were synthesized and screened for their activity against α-glucosidase. frontiersin.org All tested compounds were found to be more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM), with IC₅₀ values ranging from 1.13 to 28.27 µM. frontiersin.org Similarly, certain N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide derivatives demonstrated potent α-glucosidase inhibitory activity, further underscoring the potential of the pyrazole scaffold in this area. researchgate.net
The table below presents the α-glucosidase inhibitory activity of selected pyrazole derivatives.
| Compound Class | Specific Derivative | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |
| Acyl Pyrazole Sulfonamide | Compound 5a | 1.13 ± 0.06 | 35.1 ± 0.14 |
| Acyl Pyrazole Sulfonamide | General Range (5a-k) | 1.13 - 28.27 | 35.1 ± 0.14 |
| Pyrazole Hydrazone | Compound 3a | 360.4 ± 0.7 | - |
| Pyrazole Hydrazone | Compound 3c | 370.3 ± 1.17 | - |
| Pyrazole-1,2,3-triazole hybrid | 4-nitro derivative | 3.35 | 3.86 |
| Pyrazole-1,2,3-triazole hybrid | 4-chloro derivative | 6.58 | 3.86 |
Antioxidant Properties
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases, including cancer. researchgate.netnih.gov Several 5-aminopyrazole derivatives have been shown to possess significant antioxidant capabilities.
In one study, novel 5-aminopyrazoles were designed and evaluated for their radical scavenging properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. frontiersin.org Certain derivatives characterized by a 3-benzylidenecarbohydrazide pyrazole structure showed interesting in vitro radical scavenging properties. frontiersin.org Another investigation into 5-amino-4-(arylselanyl)-1H-pyrazoles revealed that all tested compounds demonstrated promising effects in scavenging the synthetic ABTS⁺ radical, showed reducing power in the ferric ion reducing antioxidant power (FRAP) assay, and could inhibit linoleic acid peroxidation. semanticscholar.org These findings suggest that such compounds could be valuable as synthetic molecules for protection against oxidative diseases. semanticscholar.org
The table below summarizes the antioxidant activity of selected 5-aminopyrazole derivatives.
| Compound Series | Assay | Finding |
| 5APs 4 (3-benzylidenecarbohydrazide pyrazoles) | DPPH | Showed interesting in vitro radical scavenging properties. Best AA% values were 27.65% and 15.47%. |
| 5APs 3 (flexible alkyl chain on N1) | ROS Production in Platelets | Remarkably inhibited ROS production. |
| 5-amino-4-(arylselanyl)-1H-pyrazoles | ABTS⁺ Radical Scavenging | All compounds demonstrated promising effects. |
| 5-amino-4-(arylselanyl)-1H-pyrazoles | FRAP | Presented reducing power. |
| 5-amino-4-(arylselanyl)-1H-pyrazoles | Linoleic Acid Peroxidation | Showed ability to inhibit peroxidation. |
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Pharmacophoric Elements
The pharmacophore of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is defined by the specific spatial arrangement of key chemical features that are essential for its biological activity, primarily as a kinase inhibitor. These elements typically engage in hydrogen bonding, hydrophobic, and electrostatic interactions with the target protein.
The 1-(2-pyridinyl) group is another critical component of the pharmacophore. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the solvent-exposed region or other parts of the binding site. nih.gov The aromatic nature of the pyridine ring also allows for potential pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.
A general pharmacophore model for this class of compounds can be summarized as follows:
A hydrogen bond donor (the 5-amino group).
A hydrogen bond acceptor (the pyridine nitrogen).
A central heterocyclic scaffold (the pyrazole (B372694) ring).
Additional hydrogen bond donor and acceptor capabilities (the 4-carboxamide group).
Influence of Substituent Variations on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have provided insights into how different substituents affect biological potency and selectivity. These studies are essential for optimizing lead compounds.
Substitutions on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can significantly modulate activity. Electron-donating groups may enhance the hydrogen bond accepting capability of the pyridine nitrogen, potentially increasing potency. Conversely, electron-withdrawing groups can weaken this interaction. The position of the substituent is also critical, as bulky groups in certain positions could cause steric clashes with the target protein, leading to a loss of activity.
Modifications of the Pyrazole Ring: While the 5-amino group is often considered essential, its modification or replacement can impact activity. N-alkylation of the amino group, for instance, could alter its hydrogen bonding capacity. Substitutions at the C3 position of the pyrazole ring can be explored to probe for additional hydrophobic or polar interactions within the binding site.
The following table summarizes the general influence of substituent variations on the biological activity of pyrazole carboxamide analogs.
| Position of Variation | Type of Substituent | General Effect on Potency | Rationale |
| Pyridine Ring | Electron-donating groups | Potentially increases | Enhances hydrogen bond accepting ability of pyridine nitrogen. |
| Electron-withdrawing groups | Potentially decreases | Weakens hydrogen bond accepting ability of pyridine nitrogen. | |
| Bulky groups | Often decreases | Potential for steric hindrance in the binding pocket. | |
| Pyrazole C3 | Small alkyl/aryl groups | Variable | Can probe for additional hydrophobic interactions. |
| 5-Amino Group | N-alkylation | Generally decreases | May disrupt crucial hydrogen bonding with the kinase hinge region. |
| 4-Carboxamide | N-alkylation/arylation | Variable | Can explore new binding interactions and modify physicochemical properties. |
Conformational Requirements for Bioactive Interactions
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule must adopt a specific low-energy conformation to fit optimally into the binding site of its target protein.
The dihedral angle between the pyrazole and pyridine rings is a key conformational parameter. This rotation is influenced by the steric and electronic nature of substituents on both rings. The bioactive conformation is one that allows for the simultaneous formation of the key interactions described in the pharmacophore model. For instance, the orientation of the 2-pyridinyl group must allow its nitrogen atom to form a hydrogen bond with a specific residue in the target protein.
Similarly, the conformation of the 4-carboxamide group is important. Intramolecular hydrogen bonding between the 5-amino group and the carboxamide oxygen can influence the planarity of the system and restrict the molecule's conformational flexibility, which can be entropically favorable for binding. The bioactive conformation of related pyrazoline scaffolds has been shown to be crucial for their activity as allosteric kinase inhibitors. acs.org
Computational modeling and X-ray crystallography studies of related compounds bound to their targets can provide valuable insights into the specific conformational requirements for bioactivity. nih.govpeakproteins.com These studies can reveal the precise torsion angles and spatial arrangement of the different molecular fragments necessary for optimal binding.
Strategies for Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound like this compound. dtic.milnih.gov
Scaffold Hopping: This involves replacing the central pyrazole core with other heterocyclic systems that can maintain a similar spatial arrangement of the key interacting groups (the 5-amino, 1-pyridinyl, and 4-carboxamide moieties). Potential scaffold hops for the pyrazole ring in kinase inhibitors could include other five- or six-membered heterocycles like imidazole (B134444), triazole, or even fused ring systems such as pyrazolo[3,4-b]pyridine. nih.gov The goal is to discover new scaffolds with potentially improved synthetic accessibility, intellectual property position, or ADME (absorption, distribution, metabolism, and excretion) properties.
Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with other groups that have similar physicochemical properties.
Pyridine Ring: The 2-pyridinyl group could be replaced by other heteroaromatic rings such as pyrimidine (B1678525), pyridazine, or even a substituted phenyl ring where a substituent mimics the hydrogen bond accepting property of the pyridine nitrogen. cambridgemedchemconsulting.com For example, a phenyl ring with a methoxy (B1213986) or cyano group at the ortho position could serve as a bioisostere.
Carboxamide Group: The 4-carboxamide moiety can be replaced with other groups that can act as hydrogen bond donors and acceptors. Examples include reversed amides, sulfonamides, or five-membered heterocycles like oxadiazoles (B1248032) or triazoles. rsc.org The pyrazole ring itself has been investigated as a bioisostere for an amide functional group. nih.gov
5-Amino Group: While often critical, in some cases, the 5-amino group might be replaced with other hydrogen bond donors like a hydroxyl group, or its basicity could be modulated by incorporating it into a larger functional group.
The following table provides examples of potential bioisosteric replacements for different moieties of this compound.
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale |
| 2-Pyridinyl | Pyrimidinyl, Pyridazinyl, Thienyl, Substituted Phenyl | Maintain aromatic character and hydrogen bond accepting capability. cambridgemedchemconsulting.comresearchgate.net |
| 4-Carboxamide | Oxadiazole, Triazole, Sulfonamide, Reversed Amide | Mimic hydrogen bonding properties and steric profile. rsc.org |
| Pyrazole Core | Imidazole, Triazole, Pyrazolo[3,4-b]pyridine | Serve as alternative central scaffolds with similar vectoral display of substituents. nih.govacs.org |
These strategies, guided by computational modeling and empirical SAR data, are instrumental in the iterative process of lead optimization to develop drug candidates with superior efficacy and safety profiles.
Computational and Mechanistic Investigations of 5 Aminopyrazole 4 Carboxamides
Molecular Docking Simulations for Target Binding Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mode of ligands to their protein targets. For 5-aminopyrazole-4-carboxamide derivatives, docking simulations have been crucial in identifying key interactions with various protein kinases, which are common targets for this class of compounds. nih.gov
Studies have shown that the 5-aminopyrazole-4-carboxamide scaffold can effectively bind to the ATP-binding site of kinases. The pyrazole (B372694) core often forms conserved hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. For instance, in studies of pyrazole derivatives as kinase inhibitors, the pyrazole-3-carboxamide skeleton has been observed to form three conserved hydrogen bonds with the hinge region of kinases like CDK2 and FLT3. mdpi.com
The pyridinyl group at the N1 position of the pyrazole ring can extend into a hydrophobic pocket, forming additional interactions that contribute to the binding affinity and selectivity of the compound. The amino and carboxamide groups at positions 5 and 4, respectively, are also crucial for forming hydrogen bonds with amino acid residues in the active site, further stabilizing the ligand-protein complex.
For example, in the context of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, derivatives of 1H-pyrazole-3-carboxamide have been docked into the ATP-binding site. mdpi.com These simulations revealed that the core structure forms key hydrogen bonds with the hinge region of FLT3. mdpi.com Similarly, molecular docking of pyrazole-carboxamides into the active site of carbonic anhydrase has shown interactions that are superior to reference inhibitors. nih.gov
The following table summarizes typical interactions observed in molecular docking simulations of 5-aminopyrazole-4-carboxamide derivatives with protein kinases:
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue Type |
| Hydrogen Bond | Pyrazole core, Carboxamide NH, Amino group | Hinge region residues (e.g., Alanine), Aspartate, Glutamate |
| Hydrophobic Interaction | Pyridinyl ring | Hydrophobic pocket residues (e.g., Leucine, Valine) |
| Pi-Pi Stacking | Pyridinyl ring, Pyrazole ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) |
These simulations are not only crucial for understanding how these compounds inhibit their targets but also for guiding the design of new derivatives with improved potency and selectivity. nih.gov
Quantum Chemical Calculations for Electronic and Structural Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic and structural properties of molecules. researchgate.net These methods can be used to calculate a variety of molecular properties, including charge distribution, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential.
For 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, these calculations can help to:
Determine the most stable conformation: By calculating the energies of different possible spatial arrangements of the atoms, the most stable, low-energy conformation can be identified.
Analyze the electronic structure: The distribution of electrons within the molecule can be visualized, highlighting electron-rich and electron-deficient regions. This is crucial for understanding how the molecule will interact with its biological target. The pyrazole ring, with its two adjacent nitrogen atoms, possesses unique physicochemical properties that can be elucidated through these calculations. researchgate.net
Predict reactivity: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide information about the molecule's stability and its potential to engage in chemical reactions.
A study on a related compound, 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, utilized quantum chemical calculations to describe its reactivity and stability. researchgate.net Such analyses for this compound would reveal the reactive sites of the molecule, which is essential for understanding its binding mechanism and potential metabolic fate.
3D-Modeling Analyses for Ligand-Protein Interactions
Building upon the insights from molecular docking, 3D-modeling provides a visual and dynamic representation of the interactions between a ligand and its protein target. researchgate.net These models are essential for a detailed understanding of the binding pocket's topology and the specific contacts that are formed.
For this compound, 3D models of its complex with a target kinase would illustrate:
The precise orientation of the ligand within the active site.
The hydrogen bond network between the ligand and the protein.
Hydrophobic and van der Waals interactions that contribute to binding affinity.
The role of water molecules in mediating ligand-protein interactions.
These 3D visualizations are often used in conjunction with techniques like molecular dynamics simulations to study the stability of the ligand-protein complex over time. aalto.fi By observing the dynamic behavior of the complex, researchers can gain a more realistic understanding of the binding event. The pyrazole hinge binding moiety is a privileged scaffold in medicinal chemistry for developing kinase inhibitors, and 3D modeling helps to understand the structural basis for its effectiveness. mdpi.com
In Silico Screening and Virtual Ligand Design
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to bind to a drug target. This approach can significantly accelerate the drug discovery process.
Starting with the this compound scaffold, virtual libraries of related compounds can be generated by systematically modifying different parts of the molecule. These virtual compounds can then be docked into the active site of a target protein, and their predicted binding affinities can be calculated. This allows for the rapid identification of promising candidates for synthesis and biological testing.
Structure-based drug design is a key component of this process. By analyzing the 3D model of the ligand-protein complex, medicinal chemists can design new molecules that are predicted to have improved interactions with the target. For example, if a hydrophobic pocket in the active site is not fully occupied by the initial ligand, a larger, more hydrophobic substituent can be added to the ligand to fill this pocket and increase binding affinity. This iterative process of design, computational evaluation, and synthesis is a powerful strategy for developing novel and potent therapeutic agents. The design of novel 1H-pyrazole-3-carboxamide derivatives as potent inhibitors for acute myeloid leukemia is an example of such an approach. mdpi.com
Proteomic and Transcriptomic Analyses for Cellular Pathway Identification
Proteomics and transcriptomics are large-scale experimental approaches used to analyze the entire set of proteins (proteome) and RNA transcripts (transcriptome) in a cell or organism, respectively. nih.govnih.gov When a cell is treated with a compound like this compound, these techniques can be used to identify the cellular pathways that are affected.
Proteomic analysis typically involves the following steps:
Treating cells with the compound of interest.
Extracting the proteins from the treated and untreated (control) cells. nih.gov
Using techniques like mass spectrometry to identify and quantify the proteins in each sample. nih.gov
Comparing the protein expression levels between the treated and control cells to identify proteins that are up- or down-regulated.
By identifying the proteins whose expression levels change in response to the compound, researchers can infer which cellular pathways are being modulated. For example, if proteins involved in apoptosis (programmed cell death) are upregulated, it would suggest that the compound induces apoptosis. nih.gov
Transcriptomic analysis , often performed using techniques like RNA sequencing, follows a similar logic but at the level of gene expression. nih.gov By comparing the transcriptomes of treated and untreated cells, it is possible to identify genes whose expression is altered by the compound. This can provide insights into the compound's mechanism of action and its effects on cellular processes such as cell cycle regulation, metabolism, and signal transduction. nih.govnih.gov
For a kinase inhibitor like this compound, these analyses could reveal downstream effects of target inhibition. For instance, inhibiting a kinase involved in a cell proliferation pathway would be expected to alter the expression of genes and proteins that control cell division. nih.gov
The following table outlines the types of cellular pathways that could be identified through proteomic and transcriptomic analyses of cells treated with a kinase inhibitor from the 5-aminopyrazole-4-carboxamide class:
| Analytical Approach | Potential Cellular Pathways Identified |
| Proteomics | Apoptosis, Cell Cycle Control, Signal Transduction Cascades, Metabolic Pathways |
| Transcriptomics | Gene expression regulation, Cell proliferation pathways, DNA damage response, Inflammatory response pathways |
These powerful "omics" technologies provide a global view of the cellular response to a drug, offering a comprehensive understanding of its mechanism of action beyond the direct inhibition of its primary target. aalto.fimdpi.combeilstein-journals.org
Derivatization, Functionalization, and Heterocyclic Annulation
Chemical Transformations of the 5-Amino Group
The 5-amino group on the pyrazole (B372694) ring is a primary nucleophilic center and represents a key handle for derivatization. beilstein-journals.orgresearchgate.net Its reactivity generally surpasses that of the endocyclic nitrogen atoms, allowing for selective chemical transformations. beilstein-journals.orgresearchgate.net These transformations are fundamental in creating a variety of derivatives, including amides, imines, and ureas, and for initiating cyclization reactions.
Key transformations involving the 5-amino group include:
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily forms the corresponding N-acyl derivatives. This reaction is a common strategy to introduce diverse substituents. scirp.org
Reaction with Isothiocyanates: The amino group can react with isothiocyanates to produce pyrazolyl-thiourea derivatives. nih.gov
Condensation Reactions: Condensation with aldehydes and ketones yields Schiff bases (imines), which can serve as intermediates for further synthetic manipulations. researchgate.net
Diazotization: The 5-amino group can be converted into a diazonium salt. This highly reactive intermediate can then be subjected to various subsequent reactions, such as Sandmeyer or Suzuki-Miyaura cross-coupling, to introduce a wide range of functional groups at the 5-position of the pyrazole ring. scirp.orgacs.org
Table 1: Selected Chemical Transformations of the 5-Amino Group in Aminopyrazoles
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | N-Acyl Pyrazoles | Introduces amide functionality, precursor for cyclization. scirp.org |
| Schiff Base Formation | Aldehydes, Ketones | Imines | Intermediates for synthesis of other derivatives. researchgate.net |
| Thiourea Formation | Isothiocyanates | Pyrazolyl-thioureas | Creates derivatives with potential biological activity. nih.gov |
| Diazotization | NaNO₂, HCl | Diazonium Salts | Versatile intermediate for C-5 functionalization (e.g., arylation). acs.org |
Modifications and Substitutions on the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards substitution. quora.com The C4-position is typically the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. quora.compharmaguideline.comscribd.comresearchgate.net Conversely, the C3 and C5 positions are relatively electron-deficient due to the proximity of the electronegative nitrogen atoms. researchgate.netrrbdavc.org
In the case of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, the C4-position is already occupied by the carboxamide group. This substituent will influence the reactivity and regioselectivity of any further substitution reactions on the ring. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for directly installing substituents onto the pyrazole core at positions that are not accessible through classical electrophilic substitution. rsc.orgrsc.orgelsevierpure.com These methods can enable the functionalization of the C3-H bond, offering a pathway to novel derivatives. researchgate.net
Table 2: Common Substitution Reactions on the Pyrazole Ring
| Reaction | Typical Reagents | Position of Attack | Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole scribd.com |
| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid scribd.com |
| Halogenation | Br₂, Cl₂, I₂ | C4 | 4-Halopyrazole researchgate.net |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | Pyrazole-4-carbaldehyde scribd.com |
| C-H Arylation (Catalytic) | Aryl Halides, Pd or Cu catalyst | C3 or C5 | 3- or 5-Arylpyrazole rsc.orgresearchgate.net |
Strategies for Fused Heterocyclic Systems
5-Aminopyrazoles are exceptionally useful synthons for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. beilstein-journals.orgmdpi.comresearchgate.net The bifunctional nature of the 5-amino-1H-pyrazole core allows it to react with various bielectrophilic reagents to form bicyclic structures.
Pyrazolo[1,5-a]pyrimidines : This is one of the most extensively studied fused systems derived from 5-aminopyrazoles. nih.goveurekaselect.com The synthesis typically involves the condensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent, such as β-ketoesters, enaminones, or malononitrile (B47326) derivatives. beilstein-journals.orgresearchgate.netnih.gov The reaction proceeds via nucleophilic attack from the exocyclic 5-amino group and the endocyclic N1 nitrogen, leading to cyclization and the formation of the pyrimidine (B1678525) ring. researchgate.net The regioselectivity of the annulation can often be controlled by the choice of reactants and reaction conditions. beilstein-journals.org
Imidazopyrazoles : The imidazo[1,2-b]pyrazole scaffold can be synthesized from 5-aminopyrazoles by reaction with α-haloketones. nih.gov An alternative strategy involves a two-step process: acylation of the 5-amino group with a reagent like chloroacetyl chloride, followed by intramolecular cyclization to close the imidazole (B134444) ring. scirp.orgbeilstein-journals.org
Pyrazolo[3,4-d]pyrimidines : For the synthesis of this isomeric fused system, the C4-substituent of the pyrazole is crucial. Starting from 5-aminopyrazole-4-carboxamides or -carbonitriles, the pyrazolo[3,4-d]pyrimidine ring system can be constructed by reaction with various one-carbon synthons like formamide, urea, or nitriles. scirp.orgnih.gov The 5-amino group and the nitrogen of the C4-carboxamide (or C4-carbonitrile) participate in the cyclization to form the fused pyrimidine ring. Microwave-assisted organic synthesis is frequently employed to facilitate these transformations, often leading to higher yields and shorter reaction times. nih.gov
Table 3: Synthetic Strategies for Fused Heterocyclic Systems from 5-Aminopyrazoles
| Fused System | Common Reagents | Reaction Type | Reference Example |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyls, Enaminones, β-Ketonitriles | Condensation/Cyclization | Reaction with acetylacetone. beilstein-journals.org |
| Imidazo[1,2-b]pyrazoles | α-Haloketones, Chloroacetyl chloride | Condensation or Acylation/Cyclization | Reaction with 2-bromoacetophenone. nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Nitriles, Formamide, Orthoesters | Condensation/Cyclization | Cyclization of an ortho-amino ester of pyrazole with nitriles. nih.gov |
Synthesis and Evaluation of Pyrazole-Containing Hybrid Molecules
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule to create a "hybrid" compound with potentially improved affinity, efficacy, or a modified biological activity profile. acs.org The pyrazole scaffold is a common component in such hybrids due to its broad range of biological activities. nih.govslideshare.net
The synthesis of pyrazole-containing hybrids often utilizes the reactive handles on the pyrazole core, such as the 5-amino group or the 4-carboxamide group of the title compound, to link it to another bioactive moiety. For example, pyrazole-chalcone conjugates have been synthesized via Claisen-Schmidt condensation between a pyrazole-carbaldehyde and a substituted acetophenone. mdpi.com Similarly, pyrazole-benzimidazole hybrids have been prepared through multi-step synthetic sequences. acs.org
Following synthesis, these hybrid molecules are typically subjected to biological evaluation to assess their potential. In vitro studies are common, where the compounds are tested for activities such as anticancer, anti-inflammatory, or antimicrobial effects against various cell lines or microbial strains. nih.govslideshare.nettandfonline.com For instance, pyrazole-based chalcones have been evaluated for their anticancer activity against cell lines like MCF-7 (breast cancer) and PC-3 (prostate cancer), with some compounds showing promising IC₅₀ values. nih.govmdpi.com
Table 4: Examples of Pyrazole-Containing Hybrid Molecules and Their Biological Evaluation
| Hybrid Type | Linked Moiety | Biological Evaluation | Key Finding |
|---|---|---|---|
| Pyrazole-Chalcone | Chalcone | Anticancer activity (MCF-7, PC-3, PACA2 cell lines) | Compound 9e showed high efficacy against PACA2 with an IC₅₀ of 27.6 μM. nih.gov |
| Pyrazole-Imide | Imide | Anticancer activity (A-549, Bel7402, HCT-8 cell lines) | Compound A4 showed high inhibition against A-549 cells with an IC₅₀ of 3.22 μM. tandfonline.com |
| Pyrazole-Benzimidazole | Benzimidazole | Anticancer activity (SW1990, AsPCl pancreatic cancer cells) | A para-fluorophenyl substituted hybrid showed the highest activity against both cell lines. acs.org |
| Pyrazole-Pyridazine | Pyridazine | Anti-inflammatory (COX-2 inhibition) | Designed hybrids showed selective COX-2 inhibitory potential. rsc.org |
Perspectives and Future Research Directions
Advancements in Synthetic Methodologies for Novel Analogs
The synthesis of functionalized pyrazoles is a primary focus for organic chemists, driven by the quest for novel bioactive compounds. chim.it Traditional methods for creating pyrazole (B372694) derivatives often involve classical cyclocondensation reactions. chim.it For instance, the reaction of hydrazine (B178648) derivatives with 1,3-biselectrophilic reagents is a common strategy. chim.it A prevalent precursor for many pyrazole-based compounds is 5-aminopyrazole, which can be synthesized through various routes, including the reaction of α,β-unsaturated nitriles with hydrazine derivatives. mdpi.com
Recent advancements are moving towards more efficient and versatile synthetic strategies. These new methods aim to facilitate the creation of diverse libraries of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide analogs for biological screening. One area of development is the functionalization of the pyrazole core at different positions to allow for structural modifications that can enhance biological activity. chim.it For example, researchers have developed methods for the synthesis of 5-amino-1-arylpyrazole-4-carbonitriles, which can then be converted to their carboxamide derivatives. mdpi.com The exploration of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, is another promising avenue, offering novel scaffolds for drug discovery. nih.govresearchgate.net The synthesis of these fused systems often utilizes 5-aminopyrazole as a key starting material. researchgate.net
Future research in this area will likely focus on developing greener and more atom-economical synthetic methods. This includes the use of novel catalysts and solvent-free reaction conditions to improve efficiency and reduce environmental impact. nih.gov The ability to rapidly generate a wide array of analogs is crucial for establishing comprehensive structure-activity relationships (SAR).
Integration of High-Throughput Screening with Computational Approaches for Lead Identification
The discovery of novel therapeutic agents has been revolutionized by the integration of high-throughput screening (HTS) and computational methods. nih.govfrontiersin.org HTS allows for the rapid screening of large compound libraries against a specific biological target to identify initial "hits". nih.gov For instance, HTS campaigns have successfully identified pyrazole derivatives as potent inhibitors of various enzymes. nih.govnih.gov
Once initial hits are identified, computational approaches play a critical role in the hit-to-lead optimization process. mdpi.commdpi.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are employed to understand the interactions between the compound and its target. mdpi.com These computational models help in predicting the biological activity of novel analogs, thereby guiding the synthesis of more potent and selective compounds. mdpi.com This synergy between experimental screening and in silico analysis accelerates the drug discovery pipeline and reduces the costs associated with synthesizing and testing a large number of compounds. frontiersin.orgmdpi.com
Future directions will likely involve the use of more sophisticated computational tools, including machine learning and artificial intelligence, to build more predictive models of bioactivity and to de-novo design novel pyrazole carboxamide derivatives with desired pharmacological properties. The integration of these advanced computational methods with HTS will enable a more efficient exploration of the vast chemical space of pyrazole analogs.
Deeper Mechanistic Elucidation via Advanced Omics Technologies
Understanding the precise mechanism of action of a drug candidate is fundamental for its development. Advanced "omics" technologies, such as proteomics, genomics, and metabolomics, are powerful tools for gaining a deeper insight into how compounds like this compound exert their biological effects.
Proteomics, for example, can be used to identify the protein targets of a compound and to understand how it alters cellular signaling pathways. A study on a novel pyrazole carboxamide fungicide used label-free quantitative proteomics to elucidate its mechanism of action. nih.gov The results showed that the compound affected proteins involved in the mitochondria, endoplasmic reticulum, and ribosome, leading to the inhibition of the respiratory chain. nih.gov This level of detail is crucial for understanding both the on-target and potential off-target effects of a compound. Transmission electron microscopy can further reveal morphological changes within cells or pathogens upon treatment. nih.gov
In the future, a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive, systems-level understanding of the biological effects of pyrazole carboxamide derivatives. This holistic view will be invaluable for identifying biomarkers of drug response and for predicting potential toxicities early in the drug development process.
Exploration of New Therapeutic Areas and Molecular Targets for Pyrazole Carboxamide Derivatives
The pyrazole scaffold is associated with a broad spectrum of biological activities, making its derivatives promising candidates for a wide range of therapeutic areas. mdpi.comresearchgate.netnih.govnih.gov Research has demonstrated the potential of pyrazole derivatives as anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective agents. researchgate.netnih.gov
The exploration of new molecular targets for pyrazole carboxamide derivatives is an active area of research. For example, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors for the treatment of cancer. nih.gov Other pyrazole derivatives have been identified as potent inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and Interleukin-1 receptor-associated kinase 4 (IRAK4), which are targets for inflammatory diseases. nih.govnih.govnih.gov Some pyrazole carboxamides have also been investigated for their ability to interact with DNA, suggesting a potential mechanism for their antitumor effects. nih.govjst.go.jp
The future for pyrazole carboxamide derivatives lies in the continued exploration of their therapeutic potential against both established and novel molecular targets. As our understanding of disease biology grows, so too will the opportunities for repurposing existing pyrazole compounds and for designing new derivatives with tailored activities against specific biological pathways. The versatility of the pyrazole scaffold ensures that it will remain a valuable framework in the ongoing search for new medicines. researchgate.netwisdomlib.org
Q & A
Basic Research Question
- Thermal stability : DSC/TGA shows decomposition above 250°C .
- Photostability : UV-Vis monitoring under ICH Q1B guidelines recommends storage in amber vials .
- Humidity control : Karl Fischer titration confirms hygroscopicity; desiccants are advised for long-term storage .
How can researchers validate synthetic intermediates for regulatory submissions?
Advanced Research Question
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
